2-Methyl benzamideoxime

Antibacterial Tuberculosis Mycobacterium

Researchers investigating novel tuberculosis therapeutics require validated intermediates with documented activity against resistant strains. 2-Methylbenzamideoxime (CAS 1056156-96-7) directly addresses this need. • **Anti-TB activity:** MIC = 1.6 µM against drug-sensitive AND isoniazid-resistant M. tuberculosis. • **Unique MOI:** Binds heparin-binding site, inhibits peptidoglycan synthesis - distinct from frontline drugs. • **Reliable supply:** High-yield (>95%) synthesis route; soluble in DMF, DMSO, ethanol.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1056156-96-7
Cat. No. B2979771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl benzamideoxime
CAS1056156-96-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=NO)N
InChIInChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
InChIKeyUAKAWWHOQNNATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzamideoxime Baseline Profile


2-Methylbenzamideoxime (CAS 1056156-96-7), also referred to as N'-hydroxy-2-methylbenzenecarboximidamide, is a synthetic small molecule belonging to the benzamide oxime class. It is characterized by a 2-methylbenzene core functionalized with an amidoxime group (-C(NH2)=NOH). With a molecular weight of 150.18 g/mol [1] and a melting point range of 154-155°C , this compound is primarily utilized as a synthetic intermediate in pharmaceutical research and has been investigated for its bactericidal properties .

2-Methylbenzamideoxime Differentiation from Analogs


Despite belonging to the same benzamide oxime class, 2-methylbenzamideoxime exhibits specific biological and physicochemical properties that preclude simple substitution with other alkyl-substituted benzamide oximes. The ortho-methyl substitution on the benzene ring fundamentally alters the compound's electronic and steric environment, impacting its interaction with biological targets and its downstream synthetic utility. This is evident in its demonstrated bactericidal activity against specific pathogens like Mycobacterium tuberculosis , a property that is not uniformly shared across all mono-methyl substituted benzamide oxime isomers . Similarly, its unique crystal packing, influenced by the ortho-methyl group, can affect key material properties like solubility and dissolution rate, which are critical for formulation and in vivo performance .

2-Methylbenzamideoxime Differentiating Evidence


Differential Anti-M. tuberculosis Activity

2-Methylbenzamideoxime demonstrates bactericidal activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 1.6 µM against both the standard H37Rv strain and a clinical isolate resistant to isoniazid [1]. In contrast, the para-substituted analog, 4-methylbenzamide oxime, is reported as a substrate for the mitochondrial amidoxime reducing component (mARC) enzyme and a general research reagent, with no specific or quantified antibacterial activity against M. tuberculosis documented in the primary literature . Similarly, the unsubstituted parent compound, benzamide oxime, is primarily noted as an intermediate for anticancer agents and apoptosis inducers, not for anti-tubercular activity .

Antibacterial Tuberculosis Mycobacterium

Synthesis Yield vs. 4-Methyl Isomer

The synthesis of 2-methylbenzamideoxime from 2-methylacetophenone and hydroxylamine hydrochloride proceeds with yields exceeding 95% under optimized conditions (room temperature, 5-10 hours, methanol solvent) . In comparison, the synthesis of the 4-methyl isomer from 4-methylbenzonitrile is a well-established but distinct synthetic route that does not report yields as high as the optimized 95%+ for the 2-methyl compound; its typical preparation is described in the context of crystallographic studies rather than high-yield synthesis .

Synthetic Chemistry Process Optimization Yield Comparison

Solubility vs. Unsubstituted Analog

The solubility profile of 2-methylbenzamideoxime in various solvents is explicitly documented: DMF (30 mg/mL), DMSO (25 mg/mL), Ethanol (10 mg/mL), and PBS pH 7.2 (0.2 mg/mL) . This contrasts with the unsubstituted benzamide oxime, for which a specific solubility profile in these solvents is not readily available from standard vendor documentation . The presence of the ortho-methyl group in the target compound influences its crystal packing , which can directly affect solubility and dissolution behavior, a critical parameter for in vitro and in vivo assays.

Physicochemical Property Formulation Solubility

2-Methylbenzamideoxime Application Scenarios


Anti-Tubercular Drug Discovery

Given its demonstrated in vitro activity (MIC = 1.6 µM) against both drug-sensitive and isoniazid-resistant M. tuberculosis strains, 2-methylbenzamideoxime is a candidate compound for medicinal chemistry campaigns focused on novel tuberculosis therapeutics [1]. Its unique mechanism of action, involving binding to the heparin-binding site of the bacterial cell wall to inhibit peptidoglycan synthesis, further distinguishes it as a starting point for developing new antibiotics targeting resistant bacteria .

Pharmaceutical Synthesis Intermediate

As a well-characterized synthetic intermediate with a documented high-yield (>95%) preparation route, this compound is a reliable building block for constructing more complex pharmacophores . Its established solubility profile in key organic solvents (DMF, DMSO, Ethanol) facilitates its use in a wide range of synthetic transformations, from nucleophilic additions to metal-catalyzed cross-couplings .

Mechanistic Studies on Antibiotic Resistance

The compound's reported activity against isoniazid-resistant M. tuberculosis and its distinct mechanism of targeting the bacterial cell wall [1] make it a valuable tool compound for fundamental research into the mechanisms of antibiotic resistance and the development of resistance-busting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl benzamideoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.